2-(6-Amino-8-phenyl-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-Amino-8-phenyl-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol is a complex organic compound that belongs to the class of purine derivatives These compounds are known for their significant roles in various biological processes, including DNA and RNA synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Amino-8-phenyl-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol typically involves multi-step organic reactions. The starting materials often include purine derivatives and phenyl-substituted compounds. Key steps may involve:
Nucleophilic substitution: reactions to introduce the amino group.
Oxidation and reduction: reactions to form the hydroxymethyl group.
Cyclization: reactions to construct the oxolane ring.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include:
Catalysts: to accelerate reactions.
Temperature and pressure control: to ensure optimal reaction conditions.
Purification techniques: such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(6-Amino-8-phenyl-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxymethyl to carboxyl groups.
Reduction: Reduction of nitro groups to amino groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing agents: such as potassium permanganate or hydrogen peroxide.
Reducing agents: like sodium borohydride or lithium aluminum hydride.
Substitution reagents: including halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions may produce various substituted purine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its role in nucleic acid interactions and enzyme inhibition.
Medicine: Investigated for potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the development of pharmaceuticals and biochemical assays.
Mechanism of Action
The mechanism of action of 2-(6-Amino-8-phenyl-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol involves its interaction with molecular targets such as enzymes and nucleic acids. The compound may:
Inhibit enzyme activity: by binding to active sites.
Interfere with DNA/RNA synthesis: by incorporating into nucleic acid chains.
Modulate signaling pathways: involved in cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Adenosine: A naturally occurring purine nucleoside with similar structural features.
Guanosine: Another purine nucleoside with comparable biological functions.
2-Amino-6-phenylpurine: A structurally related compound with distinct properties.
Uniqueness
2-(6-Amino-8-phenyl-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol is unique due to its specific substitution pattern and the presence of the oxolane ring. This unique structure may confer distinct biological activities and chemical reactivity compared to other purine derivatives.
Properties
CAS No. |
73340-78-0 |
---|---|
Molecular Formula |
C16H17N5O4 |
Molecular Weight |
343.34 g/mol |
IUPAC Name |
2-(6-amino-8-phenylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C16H17N5O4/c17-13-10-15(19-7-18-13)21(14(20-10)8-4-2-1-3-5-8)16-12(24)11(23)9(6-22)25-16/h1-5,7,9,11-12,16,22-24H,6H2,(H2,17,18,19) |
InChI Key |
VPKLCUYVISQZJY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(N=CN=C3N2C4C(C(C(O4)CO)O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.